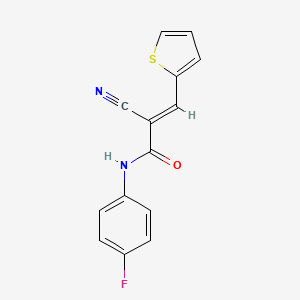

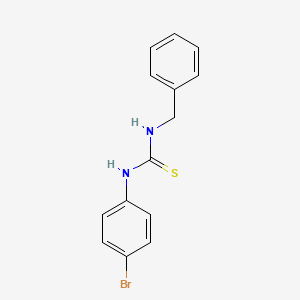

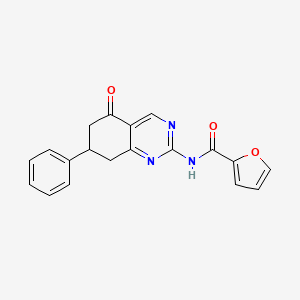

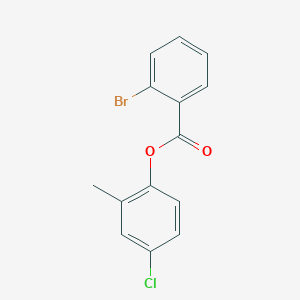

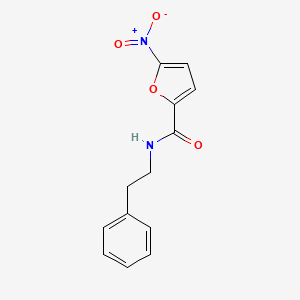

![molecular formula C14H16N2O6S B5577521 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids involves the interaction of aroylpyruvic acids with morpholine. These compounds appear as colorless crystalline substances, exhibiting moderate antimicrobial and analgesic activity (Koz’minykh et al., 2004).

Molecular Structure Analysis

The molecular structure and crystal packing of 4-aminophenyl 4-X-phenyl sulfones reveal a significant degree of charge redistribution, highlighting the influence of electronic substituent effects on structural distortions and spectroscopic parameters (Bertolasi et al., 1993).

Chemical Reactions and Properties

Research into 4-(Phenylsulfonyl) morpholine, a class of sulfonamides, demonstrated its antimicrobial properties and potential for modulating activity against multidrug-resistant strains, showcasing its chemical reactivity and biological relevance (Oliveira et al., 2015).

Physical Properties Analysis

Studies on sulfonated polyimides derived from various diamine monomers have shown high water stability and proton conductivity, providing insight into the physical properties of compounds related to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid (Watari et al., 2004).

Chemical Properties Analysis

The interaction of 4-aminophenylalkanoic acid derivatives with morpholine underlines the complex chemical behavior, including pharmacological evaluations for analgesic and anti-inflammatory activity, though findings have been varied (Picciola et al., 1981).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Enhancement and Modulation

Antimicrobial and Modulating Activity : A study on 4-(Phenylsulfonyl) morpholine, a compound closely related to the one , revealed its potential in modulating antibiotic activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound was found to enhance the efficacy of amikacin, a known antibiotic, suggesting its role in combating antibiotic resistance through modulation of microbial activity (Oliveira et al., 2015).

Antimicrobial and Analgesic Properties : Research into 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids has shown that these compounds possess moderate antimicrobial and analgesic activities. This underscores their potential in the development of new therapeutic agents targeting both pain management and microbial infections (Koz’minykh et al., 2004).

Materials Science Applications

Fuel Cell Technology : A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups, synthesized using a compound similar to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid, showed high selectivity and improved properties for direct methanol fuel cell applications. This highlights the compound's utility in enhancing energy conversion technologies (Li et al., 2009).

Nanofiltration Membranes for Dye Treatment : The synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from a structure related to the compound of interest, demonstrated improved water flux and dye rejection capabilities. These findings suggest applications in water purification and the treatment of dye-containing wastewater, where improved membrane technology is crucial (Liu et al., 2012).

Eigenschaften

IUPAC Name |

(E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPDJNVDOUNL-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)